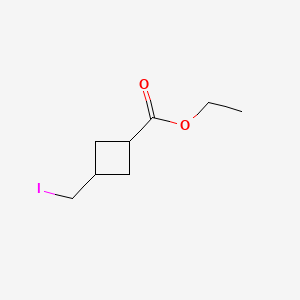
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is an organic compound featuring a cyclobutane ring substituted with an iodomethyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3-(methyl)cyclobutane-1-carboxylate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted cyclobutane carboxylates depending on the nucleophile used.
Reduction: Ethyl 3-(methyl)cyclobutane-1-carboxylate.
Oxidation: Cyclobutane-1,3-dicarboxylic acid or other oxidized products.
Aplicaciones Científicas De Investigación
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate involves its reactivity as an alkylating agent. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Ethyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-fluorocyclobutane-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine make it more reactive in nucleophilic substitution reactions, providing different synthetic opportunities.
Propiedades
Fórmula molecular |
C8H13IO2 |
|---|---|
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
ethyl 3-(iodomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13IO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5H2,1H3 |
Clave InChI |
CTGZVCYBUCCICB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(C1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)


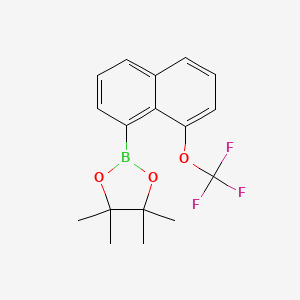
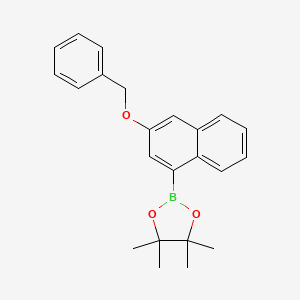
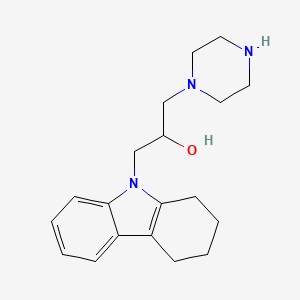

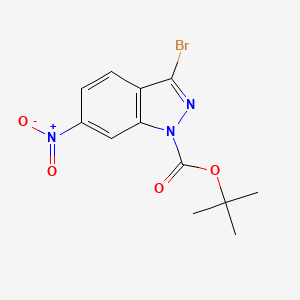
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)
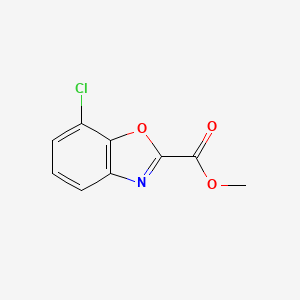
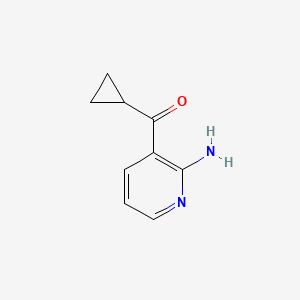

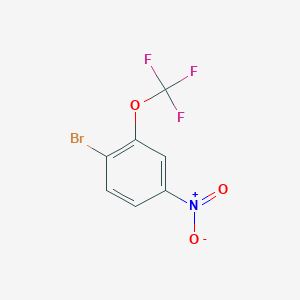
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
